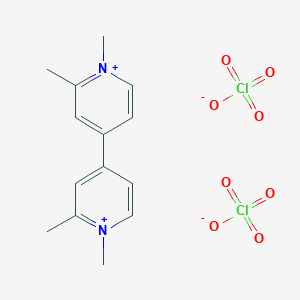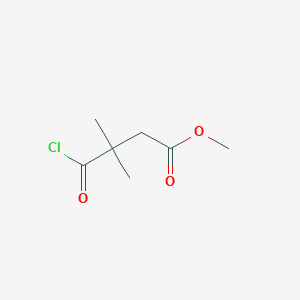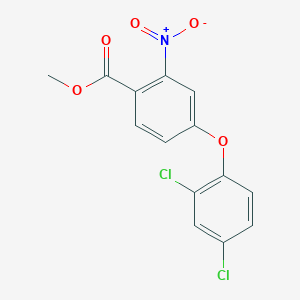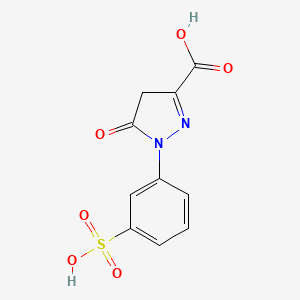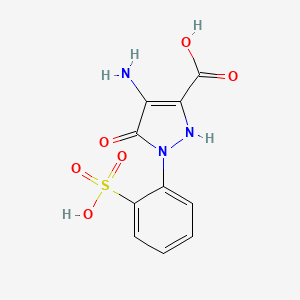
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group, a sulfonic acid group, and a carboxylic acid group. It is often used in various chemical and industrial applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of hydrazine derivatives with β-keto acids or their esters. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the pyrazole ring. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The sulfonic acid group enhances its solubility, while the amino and carboxylic acid groups facilitate interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-5-oxo-1-(p-sulfophenyl)-2-pyrazoline-3-carboxylic acid
- 4-Amino-5-oxo-1-(m-sulfophenyl)-2-pyrazoline-3-carboxylic acid
Uniqueness
4-Amino-5-oxo-1-(2-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and properties. The presence of both sulfonic acid and carboxylic acid groups provides a distinctive combination of solubility and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
98181-71-6 |
|---|---|
Fórmula molecular |
C10H9N3O6S |
Peso molecular |
299.26 g/mol |
Nombre IUPAC |
4-amino-3-oxo-2-(2-sulfophenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O6S/c11-7-8(10(15)16)12-13(9(7)14)5-3-1-2-4-6(5)20(17,18)19/h1-4,12H,11H2,(H,15,16)(H,17,18,19) |
Clave InChI |
QOUJGCFGSWXCMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C(=O)C(=C(N2)C(=O)O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


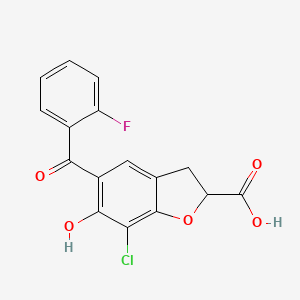
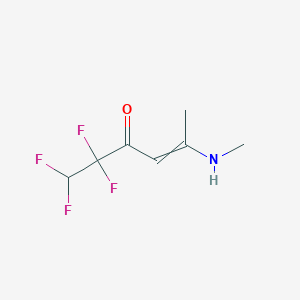
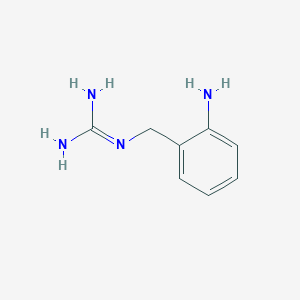
![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)

